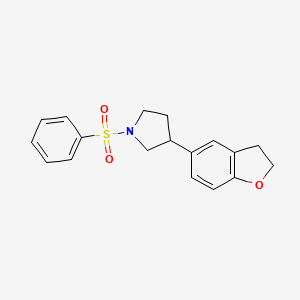

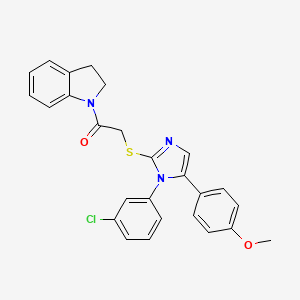

![molecular formula C19H18N4O3 B2509323 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide CAS No. 1903307-56-1](/img/structure/B2509323.png)

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide is a chemical compound that belongs to the class of benzotriazine derivatives. It has been studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Research

The compound has shown promise as a potential anti-Alzheimer agent. Researchers have synthesized novel derivatives bearing a pyridinium moiety, such as 6j , which exhibited the highest inhibitory activity against acetylcholinesterase (AChE) . AChE inhibition is crucial in managing Alzheimer’s disease, as it helps maintain acetylcholine levels in the brain.

Neuroprotective Activity

Compound 6j has demonstrated significant neuroprotective activity against oxidative stress induced by H2O2 in PC12 cells . This property suggests its potential in protecting neurons from damage and promoting overall brain health.

Butyrylcholinesterase (BuChE) Inhibition

While most synthesized compounds showed good inhibitory activity against AChE, their anti-BuChE activity was generally low. However, 6i stood out by exhibiting BuChE inhibitory activity comparable to or even greater than donepezil, a standard drug used for Alzheimer’s treatment .

Anti-Tumor Properties

Although not extensively studied, related compounds have shown moderate inhibition against various cancer cell lines . Further investigation into the antitumor potential of this compound could be valuable.

Synthesis of Benzoquinoline Derivatives

The compound’s structure is closely related to benzoquinoline derivatives. For instance, 1,2,3,4-tetrahydro-4-oxo-10-chlorobenzo[g]quinoline was synthesized from a similar precursor . Understanding its role in quinoline chemistry may lead to novel applications.

Mecanismo De Acción

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.

Mode of Action

The compound interacts with both AChE and BuChE, inhibiting their activity . It has been found to exhibit a mixed-type inhibition mode, meaning it can bind to the enzyme whether the substrate (acetylcholine) is attached or not . This compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The inhibition of AChE and BuChE leads to an increase in acetylcholine levels, which can have neuroprotective effects . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s, where there is a deficiency of acetylcholine.

Propiedades

IUPAC Name |

4-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-17(14-6-2-1-3-7-14)10-11-18(25)20-12-13-23-19(26)15-8-4-5-9-16(15)21-22-23/h1-9H,10-13H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEGHTPNXWPKPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)

![5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2509246.png)

![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2509248.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2509251.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2509258.png)

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)